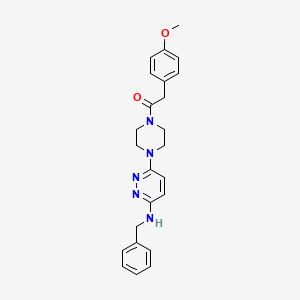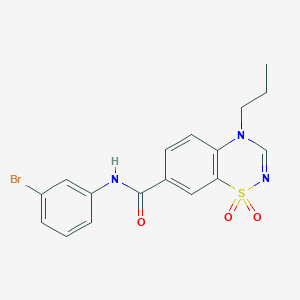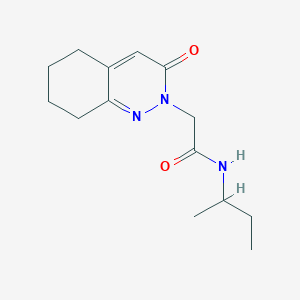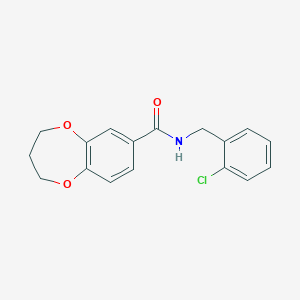
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring, a piperazine moiety, and a methoxyphenyl group, making it a molecule of interest in medicinal chemistry and pharmacology due to its potential biological activities.
準備方法
The synthesis of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring is typically synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions.
Introduction of the Benzylamino Group: The benzylamino group is introduced via nucleophilic substitution reactions, where benzylamine reacts with a suitable pyridazine derivative.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through a nucleophilic substitution reaction involving a halogenated pyridazine intermediate and piperazine.
Addition of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial production methods often involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE undergoes various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino and piperazine moieties.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies investigating its effects on cellular processes and its potential as an inhibitor of specific enzymes.
Pharmacology: The compound is evaluated for its pharmacokinetic properties and potential as a drug candidate.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the hydrolysis of acetylcholine.
Receptor Binding: It binds to specific receptors in the body, modulating their activity and leading to various physiological effects.
Signal Transduction Pathways: The compound influences signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
類似化合物との比較
1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE can be compared with other similar compounds:
Pyridazinone Derivatives: Compounds like pyridazin-3(2H)-one share a similar pyridazine core but differ in their substituents, leading to variations in biological activity.
Piperazine Derivatives: Compounds containing the piperazine moiety, such as certain antihistamines, exhibit different pharmacological profiles due to variations in their chemical structure.
Methoxyphenyl Compounds: Compounds with a methoxyphenyl group, such as certain analgesics, have distinct therapeutic applications.
The uniqueness of 1-{4-[6-(BENZYLAMINO)PYRIDAZIN-3-YL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE lies in its combination of these functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
特性
分子式 |
C24H27N5O2 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C24H27N5O2/c1-31-21-9-7-19(8-10-21)17-24(30)29-15-13-28(14-16-29)23-12-11-22(26-27-23)25-18-20-5-3-2-4-6-20/h2-12H,13-18H2,1H3,(H,25,26) |
InChIキー |
ZGYUQZOHKFPSMQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11246765.png)
![1,1'-[6-(4-fluorophenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11246768.png)
![6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246770.png)
![N-(3-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11246775.png)
![2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11246779.png)


![4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11246811.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11246820.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11246825.png)
![N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11246832.png)
![N-(4-bromo-2-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246846.png)

![1-[5-Propanoyl-6-(5,6,7,8-tetrahydronaphthalen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one](/img/structure/B11246863.png)
